molecular formula C23H20ClF3N2O B4284355 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea

Cat. No. B4284355
M. Wt: 432.9 g/mol
InChI Key: FGSDRNYBYFOLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea, commonly known as DCCP, is a chemical compound with potential applications in scientific research. DCCP is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

DCCP is a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in response to GABA. This results in increased neuronal inhibition and reduced excitability. DCCP also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate neuronal activity.
Biochemical and Physiological Effects
DCCP has been shown to have a variety of biochemical and physiological effects. In animal models, DCCP has been shown to reduce anxiety-like behavior, increase pain tolerance, and improve memory retention. DCCP has also been studied for its potential as an antipsychotic and anticonvulsant agent. However, further research is needed to fully understand the effects of DCCP on the nervous system and its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using DCCP in lab experiments is its specificity for GABA-A receptors and FAAH. This allows researchers to selectively modulate these targets without affecting other neurotransmitter systems. However, DCCP has limited solubility in water and can be difficult to work with in some experimental conditions. Additionally, the effects of DCCP on the nervous system may vary depending on the species and strain of animal used, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on DCCP. One area of interest is the development of more potent and selective modulators of GABA-A receptors and FAAH. This could lead to the development of new therapeutics for anxiety, pain, and other neurological disorders. Another area of interest is the investigation of the role of endocannabinoids in the nervous system and their potential as targets for therapeutic intervention. Additionally, the effects of DCCP on different brain regions and neuronal circuits should be further explored to better understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, DCCP is a urea derivative that has potential applications in scientific research. DCCP modulates the activity of GABA-A receptors and FAAH, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to working with DCCP in lab experiments, there are also many future directions for research on this compound. Further investigation of DCCP and related compounds could lead to the development of new therapeutics for neurological disorders.

Scientific Research Applications

DCCP has potential applications in scientific research, particularly in the field of neuroscience. DCCP has been shown to modulate the activity of GABA-A receptors, which are important for regulating neuronal excitability. DCCP has also been studied for its effects on the endocannabinoid system, which is involved in regulating pain, mood, and appetite. DCCP has been used in animal models to investigate the role of GABA-A receptors and the endocannabinoid system in various physiological processes.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,3-diphenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N2O/c24-20-12-11-18(23(25,26)27)15-21(20)29-22(30)28-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSDRNYBYFOLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.